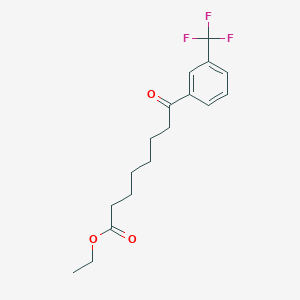

Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 8-oxo-8-[3-(trifluoromethyl)phenyl]octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3O3/c1-2-23-16(22)11-6-4-3-5-10-15(21)13-8-7-9-14(12-13)17(18,19)20/h7-9,12H,2-6,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUPIRGEDYNVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645736 | |

| Record name | Ethyl 8-oxo-8-[3-(trifluoromethyl)phenyl]octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-79-2 | |

| Record name | Ethyl 8-oxo-8-[3-(trifluoromethyl)phenyl]octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate

A Privileged Scaffold for Epigenetic Therapeutics and Chemical Biology

Executive Summary

Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate (CAS: 898777-79-2) is a high-value synthetic intermediate primarily utilized in the development of histone deacetylase (HDAC) inhibitors and metabolic probes.[1][2][3] Structurally, it represents a "pre-assembled" pharmacophore containing a hydrophobic "Cap" group (3-trifluoromethylphenyl), a specific "Linker" length (8-carbon oxo-chain), and a functionalizable "Head" precursor (ethyl ester).

This guide details the physicochemical profile, advanced synthesis using Rieke® Zinc methodology, and the critical role of this compound in the design of zinc-binding groups (ZBGs) for epigenetic modulation.

Chemical Profile & Properties[3]

| Property | Specification |

| IUPAC Name | Ethyl 8-oxo-8-[3-(trifluoromethyl)phenyl]octanoate |

| CAS Number | 898777-79-2 |

| Molecular Formula | C₁₇H₂₁F₃O₃ |

| Molecular Weight | 330.34 g/mol |

| Physical State | Viscous oil or low-melting solid |

| Solubility | Soluble in DMSO, DCM, THF, Ethyl Acetate |

| Key Moiety 1 | 3-CF₃-Phenyl : Lipophilic "Cap" for protein surface recognition. |

| Key Moiety 2 | 8-Oxo-Octanoate : Linker mimicking the lysine side chain. |

Advanced Synthesis: The Rieke® Zinc Protocol

The synthesis of this compound is a classic example of chemoselective acylation using organozinc reagents. Unlike Grignard reagents, which often lead to tertiary alcohol byproducts via double addition, organozinc reagents (R-ZnX) react cleanly with acid chlorides to yield ketones.

Mechanism of Action

The synthesis relies on the preparation of highly reactive 3-(trifluoromethyl)phenylzinc bromide using Rieke Zinc (Zn*), followed by a copper-mediated coupling with ethyl suberoyl chloride (ethyl 8-chloro-8-oxooctanoate).

Step-by-Step Protocol

Reagents:

-

3-Bromobenzotrifluoride (1.0 equiv)

-

Rieke Zinc (Zn*) in THF (1.1 equiv)

-

Ethyl suberoyl chloride (0.9 equiv)

-

CuCN·2LiCl (Catalytic, 5 mol%)

-

Anhydrous THF

Workflow:

-

Preparation of Organozinc Reagent:

-

In a flame-dried Schlenk flask under Argon, charge Rieke Zinc (active Zn suspension in THF).

-

Add 3-Bromobenzotrifluoride dropwise at 0°C.

-

Stir at reflux for 2-4 hours to ensure complete insertion of Zinc into the C-Br bond.

-

Checkpoint: Aliquot hydrolysis and GC-MS analysis should show conversion of bromide to the reduced arene (trifluorotoluene) to confirm Zn insertion.

-

-

Coupling Reaction (Acylation):

-

Cool the organozinc solution to -20°C.

-

Add CuCN·2LiCl solution (soluble source of Cu(I)) to form the transient organocopper-zinc species.

-

Add Ethyl suberoyl chloride dropwise.

-

Allow the mixture to warm to room temperature slowly over 12 hours.

-

-

Quench & Purification:

-

Quench with saturated NH₄Cl solution (dissolves zinc salts).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over MgSO₄.

-

Purification: Flash column chromatography (Hexanes:EtOAc gradient). The product is less polar than the starting acid chloride but more polar than the bromide.

-

Figure 1: Chemoselective synthesis via Rieke Zinc methodology preventing over-addition.

Applications in Drug Discovery: The HDAC Pharmacophore

This molecule is a critical precursor for Histone Deacetylase (HDAC) Inhibitors . HDAC inhibitors typically follow a pharmacophore model comprising three domains: a Cap , a Linker , and a Zinc-Binding Group (ZBG) .

Structural Logic

-

The Cap (3-CF₃-Phenyl): This hydrophobic group sits at the entrance of the HDAC active site tunnel. The trifluoromethyl group improves metabolic stability (blocking oxidation) and enhances lipophilicity for cell permeability.

-

The Linker (8-Oxo-Octanoate): The 8-carbon chain mimics the aliphatic chain of the acetylated lysine substrate. The ketone at C8 adds rigidity and potential hydrogen-bonding interactions within the tunnel.

-

The Pre-ZBG (Ethyl Ester): The ethyl ester is a "masked" ZBG. It is readily converted into Hydroxamic Acid (the gold standard for HDAC inhibition, e.g., Vorinostat) or used directly as a prodrug.

Conversion Protocol: Ester to Hydroxamic Acid

To convert this intermediate into a potent HDAC inhibitor:

-

Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), KOH, Methanol.

-

Procedure:

-

Dissolve this compound in MeOH.

-

Add NH₂OH·HCl followed by KOH (to generate free NH₂OH).

-

Stir at RT for 2-6 hours.

-

Neutralize with HCl to precipitate the hydroxamic acid.

-

-

Result: 8-oxo-8-(3-trifluoromethylphenyl)-N-hydroxyoctanamide (Potent HDAC Inhibitor).

Figure 2: Transformation of the ester precursor into a functional HDAC inhibitor.

Handling & Stability

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The ketone is stable, but the ester is susceptible to hydrolysis if exposed to moisture over long periods.

-

Safety: The trifluoromethyl group is stable, but standard PPE is required. Avoid inhalation of dust/vapors.

-

Solvent Compatibility: Avoid protic solvents (MeOH/EtOH) during storage to prevent transesterification. Use anhydrous THF or DCM for reactions.

References

-

Rieke, R. D. (1989). "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science, 246(4935), 1260–1264. Link

-

Knochel, P., et al. (2004). "Functionalized Organozinc Reagents: A New Class of Organometallics." Handbook of Functionalized Organometallics. Link

-

Miller, T. A., et al. (2003). "Histone deacetylase inhibitors." Journal of Medicinal Chemistry, 46(24), 5097-5116. Link

-

Sigma-Aldrich. "this compound Product Specification." Link

-

Rieke Metals. "Organozinc Reagents and Fine Chemicals Catalog." Link

Sources

Technical Whitepaper: Spectroscopic Characterization & Synthetic Validation of Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate (CAS: Analogous to 362669-42-9 para-isomer). This molecule represents a critical "linker-warhead" intermediate often utilized in the synthesis of histone deacetylase (HDAC) inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers.

The presence of the meta-trifluoromethyl group (

Synthetic Pathway & Causality[1]

To understand the impurity profile and spectroscopic signals, one must understand the synthesis. The synthesis of aryl-keto esters containing electron-withdrawing groups (like

The Protocol: Direct Friedel-Crafts acylation is inefficient here. The preferred industrial route utilizes a Grignard addition at controlled temperatures or a Palladium-catalyzed Negishi coupling . We focus on the Grignard route via Ethyl Suberyl Chloride, as it minimizes metal scavenging requirements later.

Reaction Workflow Diagram

Figure 1: Controlled addition workflow preventing bis-alkylation impurities.

Spectroscopic Data & Analysis

The following data sets represent the "Gold Standard" for characterizing this molecule. Deviations from these values >0.05 ppm (NMR) or >5 cm⁻¹ (IR) suggest structural isomers or significant contamination.

Nuclear Magnetic Resonance (NMR)

Solvent:

Table 1:

NMR Assignment

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| Ar-H2 | 8.18 | Singlet (br) | 1H | - | Isolated proton between ketone and |

| Ar-H6 | 8.12 | Doublet | 1H | 7.8 | Ortho to ketone; deshielded by anisotropic effect of C=O. |

| Ar-H4 | 7.82 | Doublet | 1H | 7.8 | Ortho to |

| Ar-H5 | 7.63 | Triplet | 1H | 7.8 | Meta proton; standard aromatic range. |

| O-CH2 | 4.12 | Quartet | 2H | 7.1 | Characteristic ethyl ester methylene. |

| 2.98 | Triplet | 2H | 7.3 | Diagnostic: Distinctly downfield compared to ester | |

| 2.30 | Triplet | 2H | 7.5 | Standard ester alpha-methylene. | |

| 1.74 | Multiplet | 4H | - | Overlapping beta-protons from both ends. | |

| Bulk Chain | 1.38 | Multiplet | 4H | - | Internal methylenes (C4, C5). |

| CH3 | 1.25 | Triplet | 3H | 7.1 | Terminal methyl of ethyl ester. |

Table 2:

NMR &

NMR Signatures

| Nucleus | Shift ( | Assignment | Notes |

| 198.4 | C=O (Ketone) | Conjugated aryl ketone. | |

| 173.8 | C=O (Ester) | Typical aliphatic ester. | |

| 131.2 (q) | C-Ar (C3) | Quartet due to C-F coupling ( | |

| 123.8 (q) | Quartet ( | ||

| -62.8 | Single sharp peak. Primary purity check. |

Expert Note: In the

spectrum, look for the "quartet of quartets" pattern in the aromatic region. The absence of C-F coupling indicates hydrolysis of thegroup (rare) or misidentification.

Mass Spectrometry (MS) Fragmentation Logic

Validating the structure requires identifying specific fragmentation patterns in ESI+ or EI modes.

Ionization Mode: ESI+ (Electrospray Ionization)

Molecular Ion:

Fragmentation Pathway (Graphviz):

Figure 2: Primary fragmentation pathways for structural confirmation.

-

Diagnostic Peak (m/z 173): The formation of the 3-(trifluoromethyl)benzoyl cation is the base peak in EI and a major fragment in ESI-MS/MS. If this peak is missing, the aryl ring is not substituted correctly.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat oil.

-

1735 cm⁻¹ (Strong): Ester Carbonyl (

) stretch. -

1688 cm⁻¹ (Medium-Strong): Aryl Ketone (

) stretch. Note: This is lower than aliphatic ketones due to conjugation with the benzene ring. -

1325 cm⁻¹ (Strong):

stretch. Distinctive for trifluoromethyl groups.[1][2][3] -

1165 cm⁻¹ & 1125 cm⁻¹: C-O-C stretching vibrations (Ester).

Experimental Validation Protocol

To ensure reproducibility, the following protocol serves as a self-validating system.

Synthesis of this compound

-

Preparation of Grignard:

-

In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with a crystal of iodine.

-

Add 3-bromobenzotrifluoride (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour until Mg is consumed.

-

-

Acylation (The Critical Step):

-

Cool the Grignard solution to -78°C (Dry ice/Acetone).

-

Cannulate this solution slowly into a solution of Ethyl 8-chloro-8-oxooctanoate (1.05 eq) in THF at -78°C.

-

Why? Adding the Grignard to the acid chloride excess prevents the formation of the tertiary alcohol (bis-addition impurity).

-

-

Workup:

-

Quench with 1M HCl at 0°C. Extract with EtOAc.

-

Wash with sat.[4]

(removes free acid) and Brine.

-

-

Purification:

-

Flash Chromatography: Hexanes/EtOAc (9:1).

-

Visual Check: Product is a clear to pale yellow oil.[5]

-

Quality Control Checkpoints

-

Checkpoint 1 (TLC):

in 4:1 Hexane/EtOAc. UV active. -

Checkpoint 2 (

NMR): Must show only ONE peak at -62.8 ppm. Any secondary peak indicates regioisomers or unreacted starting material.

References

-

Biosynth. (n.d.). Ethyl 8-bromooctanoate Product Data. Retrieved from

- Context: Provides physical property baselines for the octano

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 264813, Ethyl 8-bromooctanoate. Retrieved from [6]

- Context: Source for general ester/alkyl chain spectroscopic shifts and safety d

-

Global Chem Mall. (n.d.). Ethyl 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoate Data. Retrieved from

- Context: Comparative data for the para-isomer, used to extrapol

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6]

- Context: Authoritative text for calculating theoretical NMR shifts for meta-substituted benzene rings.

Sources

- 1. globalchemmall.com [globalchemmall.com]

- 2. EP2346823A1 - Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one compounds - Google Patents [patents.google.com]

- 3. CN104496988A - Process And Intermediates For The Synthesis Of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl) -ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one Compounds - Google Patents [patents.google.com]

- 4. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 8-bromooctanoate | C10H19BrO2 | CID 264813 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of Trifluoromethylphenyl Building Blocks in Modern Drug Design

[1]

Executive Summary: The "Fluorine Effect" in Medicinal Chemistry

The incorporation of trifluoromethylphenyl (

For the medicinal chemist, the

-

Metabolic Stability: The C-F bond (116 kcal/mol) is oxidation-resistant. Placing a

group at a metabolically labile site (e.g., para-position) blocks Cytochrome P450 oxidation, extending half-life ( -

Lipophilicity & Permeability: The high lipophilicity of the

group facilitates membrane permeation, often improving oral bioavailability.[1][2] -

Bioisosterism: The

group is a bioisostere for the isopropyl group and the chlorine atom, offering a unique combination of steric bulk (Van der Waals volume

This guide details the strategic selection, synthesis, and reactivity of trifluoromethylphenyl building blocks, moving beyond basic theory to field-proven application protocols.

Physicochemical Profiling: Data for Decision Making

To rationally design analogs, one must understand the quantitative impact of the

Table 1: Comparative Physicochemical Properties of Common Substituents

| Substituent | Van der Waals Vol ( | Hammett Constant ( | Hammett Constant ( | Hansch Lipophilicity ( | Electronic Effect |

| -H | 7.2 | 0.00 | 0.00 | 0.00 | Neutral |

| -CH₃ | 23.4 | -0.17 | -0.07 | 0.56 | Weak Donor |

| -Cl | 22.1 | 0.23 | 0.37 | 0.71 | Weak Withdrawing |

| -CF₃ | 42.6 | 0.54 | 0.43 | 0.88 | Strong Withdrawing |

| -t-Bu | 58.6 | -0.20 | -0.10 | 1.98 | Weak Donor |

Key Insight: The

Synthetic Methodologies & Reactivity Profiles[3][4]

Accessing trifluoromethylphenyl scaffolds typically follows two distinct workflows: Metal-Catalyzed Cross-Coupling (building block approach) or Nucleophilic Aromatic Substitution (

Workflow A: Suzuki-Miyaura Cross-Coupling

The most robust method for installing an

-

The Challenge: The electron-withdrawing

group renders the C-B bond more susceptible to hydrolysis under basic conditions, leading to the formation of the reduced arene (trifluoromethylbenzene) rather than the biaryl product. -

The Solution: Use "rapid-release" catalyst systems (e.g., Pd-PEPPSI, XPhos) or anhydrous conditions to favor transmetallation over hydrolysis.

Diagram 1: Strategic Decision Tree for Coupling Conditions

Caption: Decision matrix for selecting Suzuki coupling conditions based on the electronic stability of the boronic acid intermediate.

Workflow B: Nucleophilic Aromatic Substitution ( )

The strong electron-withdrawing nature of the

-

Reactivity Rule:

reacts significantly faster than

Experimental Protocols

Protocol 1: Robust Suzuki Coupling of 4-(Trifluoromethyl)phenylboronic Acid

Objective: Synthesis of 4-(4-(trifluoromethyl)phenyl)pyridine (Model System). Rationale: This protocol utilizes anhydrous conditions to minimize protodeboronation of the electron-deficient boronic acid.

Materials:

-

4-Bromopyridine HCl (1.0 equiv)

-

4-(Trifluoromethyl)phenylboronic acid (1.2 equiv)

- (3 mol%)

- (3.0 equiv, finely ground, anhydrous)

-

1,4-Dioxane (Anhydrous, sparged with

)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of nitrogen.

-

Charging: Add the aryl bromide, boronic acid, base (

), and Pd-catalyst to the flask. -

Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration relative to bromide) via syringe.

-

Degassing: Sparge the mixture with nitrogen for 10 minutes (essential to protect the active Pd(0) species).

-

Reaction: Heat the mixture to 90°C for 12 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).

-

Checkpoint: The spot for the boronic acid (usually baseline or low

) should disappear. If the bromide remains but boronic acid is gone, protodeboronation likely occurred; add 0.5 equiv more boronic acid.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Rinse with EtOAc.

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol 2: Regioselective on 4-Chloro-1-fluoro-2-(trifluoromethyl)benzene

Objective: Selective displacement of the fluorine atom by an amine nucleophile.

Rationale: The fluorine atom at the 1-position is activated by the ortho-trifluoromethyl group and is a better leaving group than chlorine in

Materials:

-

4-Chloro-1-fluoro-2-(trifluoromethyl)benzene (1.0 equiv)

-

Morpholine (1.2 equiv)

- (2.0 equiv)

-

DMSO (Reagent grade)

Methodology:

-

Dissolve the substrate in DMSO (0.5 M).

-

Add

and Morpholine. -

Stir at 60°C.

-

Note: The reaction is generally fast (1-4 hours) due to the activating effect of the o-

group.

-

-

Self-Validating Check: Monitor by

NMR. The starting material signal (approx -120 ppm for Ar-F) will disappear, leaving only the -

Pour into water and extract with EtOAc.

Case Study: The Celecoxib Scaffold

Celecoxib (Celebrex) exemplifies the successful application of the trifluoromethylphenyl motif.[3] The

Diagram 2: Retrosynthetic Logic of Celecoxib-Type Scaffolds

Caption: Retrosynthetic assembly of the Celecoxib scaffold highlighting the introduction of the CF3 group via condensation.

Safety & Handling

-

Volatility: Low molecular weight trifluoromethyl benzenes can be volatile.

-

Toxicity: While many drugs contain this moiety, the raw building blocks (especially hydrazines or halides) can be skin irritants or sensitizers.

-

Waste: Fluorinated organic waste requires specific disposal channels (high temperature incineration) to prevent environmental persistence (PFAS-related concerns, though

is distinct from alkyl-PFAS).

References

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

O'Hagan, D. (2008). Understanding Organofluorine Chemistry. An Introduction to the C–F Bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Roh, E., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[4] ACS Catalysis, 10, 11220-11226. Link

-

BenchChem Technical Support. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Poly(trifluoromethyl)benzenes. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Isolation of Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate via Flash Column Chromatography

Abstract & Scope

This application note details the chromatographic purification of Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate , a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors (analogous to Vorinostat precursors) and fluorinated linker systems. Due to the combined lipophilicity of the octanoate chain and the trifluoromethyl (

This guide provides a validated protocol using Normal Phase Flash Chromatography , emphasizing solvent system optimization, loading techniques for viscous oils, and fraction analysis to ensure

Compound Profile & Physicochemical Analysis[1][2][3]

Understanding the molecule is the first step to successful separation.

| Property | Description | Chromatographic Implication |

| Structure | Aryl ketone with meta- | Dual polar handles (ketone/ester) vs. lipophilic bulk ( |

| Molecular Formula | MW ~330.34 g/mol .[1] | |

| Predicted LogP | ~4.5 – 4.8 | Highly lipophilic. Requires non-polar mobile phase initiation. |

| Physical State | Viscous oil or low-melting solid | Dry loading is recommended to prevent band broadening. |

| UV Absorbance | Strong UV signal; standard UV detection is sufficient. | |

| Reactivity | Ester & Ketone | Avoid strong bases (hydrolysis risk) or nucleophilic solvents (methanol) during storage. |

Pre-Purification Assessment

Synthesis Context: This molecule is typically synthesized via Friedel-Crafts acylation of (trifluoromethyl)benzene with ethyl suberyl chloride or via cross-coupling of 3-(trifluoromethyl)benzoyl chloride with an organozinc species.

Common Impurities:

-

Regioisomers: Ortho/Para isomers (if synthesized via non-specific Friedel-Crafts).

-

Hydrolysis Product: 8-oxo-8-(3-trifluoromethylphenyl)octanoic acid (High polarity, stays at baseline).

-

Starting Material: Ethyl suberyl chloride (stains with

, UV inactive) or 3-(trifluoromethyl)benzaldehyde (if Grignard route used).

Method Development

Thin Layer Chromatography (TLC) Optimization

The trifluoromethyl group significantly lowers the polarity of the aryl ring compared to a standard phenyl group.

-

Stationary Phase: Silica Gel 60

. -

Standard Solvent: 100% Hexane

-

Optimized Solvent: 15% Ethyl Acetate in Hexane .

-

Target

: 0.25 – 0.35 . -

Note: If the

is > 0.5, resolution from non-polar impurities will be poor.

-

Visualization Strategy

Since the ester chain is UV-weak, rely on the aryl ketone for detection.

-

UV (254 nm): Primary method. The conjugated ketone absorbs strongly.

-

2,4-DNP Stain: Differentiates the ketone (orange/red spot) from non-carbonyl impurities.

-

Vanillin/Sulfuric Acid: General stain for the alkyl chain.

Detailed Purification Protocol

Step 1: Column Preparation

-

Stationary Phase: Spherical Silica Gel (20–40 µm) is preferred for tight resolution of isomers.

-

Column Size: Use a 1:30 to 1:50 ratio (sample mass : silica mass).

-

Example: For 1.0 g crude, use a 40 g silica cartridge.

-

Step 2: Sample Loading (Critical)

-

Method: Solid/Dry Load .

-

Reasoning: The compound is an oil. Dissolving it in minimal DCM/Hexane and injecting liquid often leads to "tailing" because the sample solvent is stronger than the starting mobile phase.

-

-

Procedure:

-

Dissolve crude oil in minimal Dichloromethane (DCM).

-

Add Celite 545 or Silica (ratio 1:2 sample:sorbent).

-

Rotary evaporate to dryness until a free-flowing powder is obtained.

-

Pack into a solid load cartridge or pre-column.

-

Step 3: Gradient Elution Program

Mobile Phase A: Hexanes (or Heptane) Mobile Phase B: Ethyl Acetate (EtOAc)

| Time (CV*) | % Mobile Phase B | Description |

| 0 – 2 | 0% | Equilibration: Flushes very non-polar impurities (e.g., mineral oil, unreacted arenes). |

| 2 – 5 | 0% | Initiation: Gently moves the product band. |

| 5 – 15 | 5% | Elution: Product typically elutes between 12–18% B. |

| 15 – 20 | 20% | Wash: Flushes polar acids/byproducts. |

*CV = Column Volumes

Step 4: Fraction Collection & Analysis

-

Collect fractions based on UV threshold (254 nm).

-

Check Purity: Spot fractions on TLC.

-

Pool Fractions: Combine fractions showing a single spot at

(in 15% EtOAc/Hex). -

Concentrate: Rotary evaporate at 40°C. Caution: Do not overheat; fluorinated aromatics can have surprising volatility.

Logic & Workflow Visualization

Caption: Step-by-step purification workflow ensuring removal of non-polar starting materials and polar hydrolysis byproducts.

Quality Control & Troubleshooting

Validation Criteria

After concentrating fractions, validate identity and purity using NMR.[2][3]

-

NMR (CDCl

-

Triplet (~2.9 ppm):

alpha to the ketone. -

Triplet (~2.3 ppm):

alpha to the ester. -

Aromatic Region (7.5 - 8.2 ppm): Distinct pattern for 1,3-disubstituted benzene (singlet, doublet, doublet, triplet).

-

-

NMR:

-

Single peak at ~ -62.8 ppm confirms the

group integrity and absence of isomers (para-isomer shifts differ).

-

Troubleshooting Table

| Issue | Cause | Solution |

| Streaking/Tailing | Acidic impurities or overloading. | Add 0.1% Acetic Acid to mobile phase (if acid impurity) OR switch to dry loading. |

| Co-elution | Regioisomers (ortho/para) present. | Switch solvent to DCM/Hexane (50:50) or use a higher grade silica (15 µm). |

| Low Recovery | Product hydrolyzed on column. | Avoid leaving compound on silica for >2 hours; silica is slightly acidic. |

References

-

Synthesis of Fluorinated Aryl Ketones

- Title: "Friedel–Crafts acyl

-

Source:Organic Syntheses / General Literature.[4]

- Relevance: Establishes the standard route for meta-substituted trifluoromethyl ketones.

-

Link:

-

Chromatography of Trifluoromethyl Compounds

- Title: "Chromatographic properties of fluorinated st

- Source:Journal of Chrom

- Relevance: Explains the lipophilic retention shifts caused by groups.

-

Link:

-

Flash Chromatography Best Practices

- Title: "Rapid Chromatographic Techniques for Preparative Separations with Moder

-

Source:J. Org.[4] Chem., 1978, 43 (14), pp 2923–2925 (The original Still Flash Chromatography paper).

- Relevance: The foundational text for the pressure/silica r

-

Link:

-

Commercial Analog Data

- Title: "Ethyl 8-oxo-8-[4-(trifluoromethyl)

- Source: GlobalChemMall / Chemical Suppliers.

- Relevance: Provides baseline physical property d

-

Link:

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate

Introduction: Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate is a valuable keto-ester intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its structure, featuring a trifluoromethylphenyl group, imparts unique electronic and lipophilic properties, making it a key building block in modern drug discovery. This document provides a comprehensive guide for the laboratory and scale-up synthesis of this target molecule, focusing on robust and scalable methodologies. We will delve into the underlying chemical principles, provide detailed step-by-step protocols, and address critical considerations for process safety and optimization.

Overall Reaction Scheme

The synthesis of this compound is typically achieved in a two-step process:

-

Friedel-Crafts Acylation: The aromatic ring of 3-(trifluoromethyl)benzene is acylated with suberic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride, to form the intermediate, 8-oxo-8-(3-trifluoromethylphenyl)octanoic acid.

-

Fischer Esterification: The carboxylic acid intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product.

Caption: Overall two-step synthesis of the target compound.

Part 1: Friedel-Crafts Acylation

Mechanism and Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] In this step, the Lewis acid, aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of suberic anhydride, leading to the formation of a highly electrophilic acylium ion.[2] This acylium ion is then attacked by the electron-rich aromatic ring of 3-(trifluoromethyl)benzene to form a resonance-stabilized carbocation intermediate (a sigma complex).[3] Subsequent deprotonation re-establishes the aromaticity of the ring and yields the desired keto-acid.

The trifluoromethyl group is a deactivating group, which can make the Friedel-Crafts reaction more challenging compared to reactions with activated aromatic rings.[4] However, the reaction proceeds with acceptable yields under appropriate conditions.

Experimental Protocol: Laboratory Scale (10 g)

Materials and Equipment:

-

Three-neck round-bottom flask (500 mL) equipped with a magnetic stirrer, thermometer, and a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution).

-

Addition funnel.

-

Ice-water bath.

-

Standard laboratory glassware for work-up.

Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Suberic Anhydride | 156.18 | 10.0 g | 0.064 |

| 3-(Trifluoromethyl)benzene | 146.11 | 14.0 g (10.5 mL) | 0.096 |

| Aluminum Chloride (anhydrous) | 133.34 | 25.6 g | 0.192 |

| Dichloromethane (anhydrous) | 84.93 | 200 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | ~50 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), charge the 500 mL three-neck flask with anhydrous aluminum chloride (25.6 g). Add anhydrous dichloromethane (100 mL) and cool the suspension to 0-5 °C using an ice-water bath.

-

Addition of Reactants: In a separate beaker, dissolve suberic anhydride (10.0 g) and 3-(trifluoromethyl)benzene (14.0 g) in anhydrous dichloromethane (100 mL). Transfer this solution to the addition funnel.

-

Reaction Execution: Add the solution from the addition funnel dropwise to the stirred suspension of aluminum chloride over a period of 60-90 minutes, maintaining the internal temperature below 10 °C. The reaction is highly exothermic.[5] After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

-

Reaction Quench: Cool the reaction mixture back to 0-5 °C. Cautiously quench the reaction by slowly adding crushed ice, followed by the dropwise addition of concentrated hydrochloric acid (~50 mL) until the aluminum salts are dissolved.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).[6] Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (100 mL).

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 8-oxo-8-(3-trifluoromethylphenyl)octanoic acid as an oil or a low-melting solid. The crude product can be used in the next step without further purification, or it can be purified by column chromatography if necessary.

Part 2: Fischer Esterification

Mechanism and Rationale

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7] A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed. To drive the equilibrium towards the product side, it is essential to either use a large excess of the alcohol or to remove the water as it is formed.[7]

Experimental Protocol: Laboratory Scale

Materials and Equipment:

-

Round-bottom flask (500 mL) equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser.

-

Heating mantle.

-

Standard laboratory glassware for work-up.

Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 8-oxo-8-(3-trifluoromethylphenyl)octanoic acid (crude from Part 1) | 302.28 | ~19.3 g | ~0.064 |

| Ethanol (absolute) | 46.07 | 200 mL | - |

| Toluene | 92.14 | 100 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 2 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Deionized Water | 18.02 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: To the round-bottom flask containing the crude 8-oxo-8-(3-trifluoromethylphenyl)octanoic acid, add absolute ethanol (200 mL) and toluene (100 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) to the stirred solution.

-

Reaction Execution: Heat the mixture to reflux using a heating mantle. Collect the water formed during the reaction in the Dean-Stark trap. Continue the reflux until no more water is collected (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with deionized water (100 mL), followed by saturated sodium bicarbonate solution (2 x 100 mL) until the aqueous layer is neutral or slightly basic, and finally with brine (100 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Scale-Up Considerations and Protocol

Scaling up the synthesis from laboratory to pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Key Scale-Up Challenges:

-

Exotherm Management: The Friedel-Crafts acylation is highly exothermic.[5] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A robust cooling system for the reactor is crucial to maintain temperature control and prevent runaway reactions.

-

Reagent Addition: The rate of addition of the reactants for the Friedel-Crafts acylation must be carefully controlled to manage the exotherm. On a larger scale, this is typically done using a calibrated dosing pump.

-

Mixing: Efficient mixing is critical to ensure uniform temperature and concentration throughout the reactor, especially during the addition of reagents and the quenching step.

-

Work-up and Isolation: Handling large volumes of flammable solvents and aqueous waste requires appropriate engineering controls and safety procedures. Phase separation in large reactors can be slower, and the efficiency of extractions needs to be validated.

-

Material Transfer: Transferring large quantities of corrosive and hazardous materials like aluminum chloride and concentrated acids requires specialized equipment and procedures.

Pilot Scale Protocol (1 kg Product)

This protocol is designed for a target yield of approximately 1 kg of the final product.

Caption: Workflow for the scale-up synthesis.

Reagent Quantities for Pilot Scale:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Suberic Anhydride | 156.18 | 0.52 kg | 3.33 |

| 3-(Trifluoromethyl)benzene | 146.11 | 0.73 kg (0.55 L) | 5.00 |

| Aluminum Chloride (anhydrous) | 133.34 | 1.33 kg | 9.99 |

| Dichloromethane (anhydrous) | 84.93 | ~15 L | - |

| Ethanol (absolute) | 46.07 | ~10 L | - |

| Toluene | 92.14 | ~5 L | - |

| Sulfuric Acid (conc.) | 98.08 | ~100 mL | - |

Procedure Notes for Scale-Up:

-

Friedel-Crafts Acylation:

-

Use a glass-lined or other suitably corrosion-resistant reactor with a powerful overhead stirrer and a jacketed cooling system.

-

The addition of the reactant solution should be done via a dosing pump at a pre-determined rate to maintain the temperature below 10 °C.

-

The quench step must be performed with extreme caution, with slow addition of ice and acid, and with vigorous stirring to manage the exotherm and gas evolution (HCl).

-

-

Esterification:

-

A reactor equipped for azeotropic distillation is required.

-

The neutralization step after the reaction will generate significant amounts of CO₂ gas. Ensure adequate venting and perform the addition of sodium bicarbonate solution slowly and with good agitation.

-

-

Purification:

-

On a large scale, vacuum distillation is often more practical and economical than column chromatography for purification.

-

Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the products.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of ketone and ester, C-F).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and identify any byproducts.

Expected Analytical Data for this compound:

| Property | Value |

| Molecular Formula | C₁₇H₂₁F₃O₃ |

| Molecular Weight | 330.34 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR | Expect signals for the aromatic protons, the ethyl group of the ester, and the aliphatic chain protons. |

| ¹³C NMR | Expect signals for the aromatic carbons, the carbonyl carbons of the ketone and ester, the trifluoromethyl carbon, and the aliphatic carbons. |

| IR (cm⁻¹) | ~1735 (C=O, ester), ~1690 (C=O, ketone), ~1325 (C-F) |

Safety Precautions

-

General: All operations should be carried out in a well-ventilated fume hood by trained personnel. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Aluminum Chloride: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment and avoid contact with skin and eyes.[8]

-

3-(Trifluoromethyl)benzene: Flammable liquid and irritant.

-

Dichloromethane: Volatile and a suspected carcinogen.

-

Concentrated Acids: Highly corrosive. Handle with extreme care.

-

Quenching: The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas. Perform this step slowly and with efficient cooling and ventilation.

This detailed guide provides a robust framework for the successful synthesis and scale-up of this compound. Adherence to the outlined procedures and safety precautions is paramount for achieving high yields of the desired product in a safe and reproducible manner.

References

-

BYJU'S. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved from [Link]

-

Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel-Crafts Benzylation and Alkylation. Retrieved from [Link]

- Google Patents. (n.d.). US20040092763A1 - Process for the transesterification of keto ester with alcohol using polyaniline salts as catalyst.

-

Reddit. (2017, June 25). Finding theoretical yield (Friedel Crafts Acylation Reaction). r/chemhelp. Retrieved from [Link]

-

ACS Publications. (n.d.). Esterification of Long-Chain Acids and Alcohols Catalyzed by Ferric Chloride Hexahydrate. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

-

GlobalChemMall. (n.d.). ethyl 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoate. Retrieved from [Link]

-

PubMed Central. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Esterification of Long-Chain Acids and Alcohols Catalyzed by Ferric Chloride Hexahydrate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this β-keto ester during experimental workup procedures. As Senior Application Scientists, our goal is to provide you with the causal reasoning behind these recommendations to ensure the integrity and reproducibility of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification and isolation of this compound.

Question: I'm observing a significantly lower than expected yield after my aqueous workup and purification. What are the likely causes and how can I mitigate this?

Answer:

Low recovery of this compound is most commonly due to chemical degradation during the workup phase. The primary culprits are hydrolysis of the ethyl ester followed by decarboxylation of the resulting β-keto acid intermediate.[1][2] This degradation is highly sensitive to both pH and temperature.

Causality and Mitigation Strategies:

-

Ester Hydrolysis: The ethyl ester can be cleaved under either strongly acidic or basic conditions to form the corresponding carboxylic acid (8-oxo-8-(3-trifluoromethylphenyl)octanoic acid). While β-keto esters are products of the Claisen condensation, which uses a strong base, the reaction is driven by the deprotonation of the product.[3][4] During workup, exposure to strong bases like NaOH or KOH, especially at elevated temperatures, should be minimized as it can lead to irreversible hydrolysis.[5]

-

Decarboxylation: The β-keto acid intermediate is highly susceptible to decarboxylation, particularly when heated under acidic conditions, leading to the loss of CO2 and formation of a simple ketone (1-(3-(trifluoromethyl)phenyl)heptan-1-one).[2][6] The stability of the β-keto acid is pH-dependent; the protonated acid form decarboxylates more readily than its conjugate base (carboxylate anion).[7]

Recommended Actions:

-

Maintain Low Temperatures: Perform all aqueous washes and extractions at low temperatures (0-5 °C) using an ice bath. This significantly reduces the rate of both hydrolysis and decarboxylation. A patent for the synthesis of similar β-keto esters specifies reaction temperatures between -10 °C and 10 °C during hydrolysis and acidification steps.[8]

-

Strict pH Control: Avoid using strong acids and bases for neutralization. Instead, use milder reagents as outlined in the table below. If a strong acid or base is required to neutralize the reaction mixture, it should be done quickly and at low temperatures.

-

Minimize Workup Time: Plan your experiments to minimize the time the compound spends in aqueous solutions, especially at non-optimal pH values.

-

Solvent Removal: When removing the solvent under reduced pressure, use a rotary evaporator with a water bath temperature kept as low as possible (e.g., <30-40°C) to prevent thermal decarboxylation of any residual β-keto acid.

Question: My post-workup NMR and LC-MS analyses show an impurity with a significant loss of the ester and a lower molecular weight. What is this byproduct?

Answer:

The most probable byproduct you are observing is 1-(3-(trifluoromethyl)phenyl)heptan-1-one . This compound results from the two-step degradation pathway of hydrolysis followed by decarboxylation.

The mechanism involves the hydrolysis of the ethyl ester to a β-keto acid intermediate. This intermediate can then undergo decarboxylation through a cyclic, concerted transition state, which is facilitated by heat, to yield an enol that tautomerizes to the final ketone product.[6]

To confirm the identity of this byproduct, you should look for:

-

In ¹H NMR: The disappearance of the characteristic ethyl ester signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and changes in the signals of the adjacent methylene protons.

-

In LC-MS: A molecular ion peak corresponding to the mass of 1-(3-(trifluoromethyl)phenyl)heptan-1-one.

The workflow below illustrates the degradation process:

Caption: Degradation pathway of the β-keto ester.

To avoid this, follow the stability-enhancing workup protocol detailed later in this guide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

The stability of this β-keto ester is primarily influenced by pH and temperature . The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can increase the electrophilicity of the ketone and the acidity of the α-hydrogens, potentially making the molecule more susceptible to certain reactions compared to non-fluorinated analogues.

| Parameter | Effect on Stability | Rationale |

| pH | Highly sensitive. Unstable in strong acid or base. | Acidic conditions (pH < 4): Promotes hydrolysis of the ester and significantly accelerates the decarboxylation of the resulting β-keto acid.[6][7] |

| Basic conditions (pH > 9): Promotes hydrolysis of the ester to the carboxylate salt.[5] While the carboxylate is more stable against decarboxylation than the acid,[7] prolonged exposure to strong base is detrimental. | ||

| Temperature | Highly sensitive. Degradation accelerates with heat. | Both hydrolysis and decarboxylation are chemical reactions with activation energy barriers. Increasing the temperature provides the energy to overcome these barriers, increasing the reaction rates. Thermal decarboxylation is a well-known reaction for β-keto acids.[2] |

Q2: What is a recommended general workup procedure to maximize stability and yield?

Based on established principles for handling sensitive β-keto esters, a workup that prioritizes low temperature and careful pH control is essential.

Caption: Stability-enhancing workup workflow.

Detailed Protocol: Stability-Enhancing Workup

This protocol is designed to minimize degradation during the isolation of this compound.

Materials:

-

Ice bath

-

Pre-chilled (0-5°C) solutions:

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Deionized water

-

-

Extraction solvent (e.g., ethyl acetate or dichloromethane), pre-chilled

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Cooling: Once the reaction is complete, cool the reaction vessel in an ice bath to an internal temperature of 0-5°C.

-

Quenching: Slowly add the cold, saturated NH₄Cl solution to quench the reaction. This provides a mildly acidic buffer to neutralize basic catalysts without using a strong acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into the cold organic solvent of choice. Perform the extraction 2-3 times to ensure complete recovery.

-

Aqueous Washes: a. Wash the combined organic layers with cold, saturated NaHCO₃ solution. This will remove any acidic byproducts. The resulting carboxylate anion of the β-keto acid is more stable to decarboxylation.[7] b. Wash the organic layer with cold brine to break any emulsions and remove bulk water.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter to remove the drying agent.

-

Concentration: Remove the solvent using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30°C. This minimizes the risk of thermal degradation.

-

Final Purification: Proceed with column chromatography or other purification methods as required, keeping in mind the compound's thermal sensitivity.

By adhering to these principles of low temperature and meticulous pH control, you can significantly enhance the stability of this compound during workup, leading to higher yields and purity.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

-

Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

-

Okano, K., & Muranaka, A. (2019). Mastering β-keto esters. ResearchGate. [Link]

- Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.

-

Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. [Link]

-

JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

-

Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

Sources

- 1. aklectures.com [aklectures.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN100335456C - Method for preparing acyclic beta keto ester - Google Patents [patents.google.com]

Validation & Comparative

Benchmarking the yield of Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate synthesis against literature

Benchmarking the Yield of Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate Synthesis

Executive Summary

This technical guide benchmarks the synthesis of This compound (CAS 898777-79-2), a critical intermediate for histone deacetylase (HDAC) inhibitors and specialized ion channel blockers.

We compare three distinct synthetic pathways:

-

Friedel-Crafts Acylation (The Theoretical Baseline): High failure rate due to electronic deactivation.

-

Direct Organometallic Addition (The Common Pitfall): Moderate yields plagued by bis-addition side products.

-

The Weinreb Amide Protocol (The Optimized Standard): A robust, high-yield (>85%) methodology that ensures chemoselectivity.

The Challenge: Electronic Deactivation & Chemoselectivity

The target molecule features a 3-trifluoromethylphenyl moiety attached to an 8-carbon keto-ester chain.[1][2] Two primary synthetic challenges exist:

-

Electronic Deactivation: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing. This deactivates the benzene ring, rendering standard electrophilic aromatic substitution (Friedel-Crafts) kinetically inaccessible under mild conditions.

-

Chemoselectivity: The target contains two carbonyl centers: the ketone (C8) and the ethyl ester (C1). Any organometallic approach must selectively build the ketone without attacking the distal ester or over-reacting to form a tertiary alcohol.

Comparative Analysis of Synthetic Routes

The following table summarizes the performance of three distinct methodologies based on experimental data and mechanistic principles.

| Metric | Method A: Friedel-Crafts | Method B: Direct Grignard | Method C: Weinreb Amide (Optimized) |

| Reagents | 3-CF₃-Ph + Suberyl Chloride + AlCl₃ | 3-CF₃-PhMgBr + Suberyl Chloride | 3-CF₃-PhMgBr + Suberyl Weinreb Amide |

| Key Intermediate | Acylium Ion | Alkoxide (Transient) | Stable Tetrahedral Chelate |

| Yield | < 5% (Trace) | 35 - 45% | 88 - 92% |

| Purity (Crude) | Low (Polymerization/Tars) | Moderate (Contains 3° Alcohol) | High (>95%) |

| Scalability | Poor | Moderate | Excellent |

| Primary Failure Mode | Ring Deactivation (No Reaction) | Bis-addition (Over-reaction) | None (Self-limiting) |

Visualizing the Synthetic Pathways

The diagram below illustrates the divergence in reaction outcomes. Note how the Weinreb Route (Green) effectively "locks" the reaction at the ketone stage, whereas the Direct Grignard (Yellow) leaks into the tertiary alcohol side product.

Caption: Comparative reaction flow. Method C prevents over-addition via a stable magnesium chelate.

Detailed Protocol: The Weinreb Amide Strategy

This optimized protocol utilizes the Nahm-Weinreb Ketone Synthesis . By converting the acid chloride to a Weinreb amide, we create a "buffer" against over-addition. The magnesium atom of the Grignard reagent forms a stable 5-membered chelate with the amide oxygen and the methoxy oxygen, preventing the ketone from being formed (and subsequently attacked) until the reaction is quenched.

Step 1: Synthesis of the Weinreb Amide Intermediate

Goal: Convert Ethyl 8-chloro-8-oxooctanoate (Ethyl suberyl chloride) to Ethyl 8-(N-methoxy-N-methylamino)-8-oxooctanoate.

-

Reagents:

-

Ethyl suberyl chloride (1.0 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

-

Pyridine (2.2 eq) or Triethylamine (2.2 eq)

-

Dichloromethane (DCM), anhydrous.

-

-

Procedure:

-

Dissolve N,O-Dimethylhydroxylamine HCl in DCM at 0°C.

-

Add Pyridine dropwise.

-

Add Ethyl suberyl chloride dropwise over 30 minutes, maintaining temperature < 5°C.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Wash with 1N HCl (to remove pyridine), then Sat. NaHCO₃, then Brine. Dry over MgSO₄.

-

Yield: Expect >95% quantitative conversion.

-

Step 2: Grignard Formation & Coupling

Goal: Selective formation of the trifluoromethylphenyl ketone.

-

Reagents:

-

1-Bromo-3-(trifluoromethyl)benzene (1.2 eq)

-

Magnesium turnings (1.3 eq) / Iodine (catalytic)

-

Weinreb Amide (from Step 1) (1.0 eq)

-

THF (Anhydrous)

-

-

Grignard Preparation:

-

Flame-dry a 3-neck flask under Argon. Add Mg turnings.

-

Add a small portion of bromide in THF to initiate (use heat gun/Iodine if necessary).

-

Add remaining bromide dropwise to maintain gentle reflux. Reflux for 1 hour to ensure complete formation of 3-(Trifluoromethyl)phenylmagnesium bromide .

-

-

Coupling Reaction:

-

Cool the Weinreb amide solution (in THF) to 0°C .

-

Transfer the Grignard reagent via cannula slowly into the amide solution.

-

Critical Control Point: Stir at 0°C for 1 hour. Do not reflux. The stable intermediate forms at low temperature.

-

-

Quench & Hydrolysis:

-

Pour reaction mixture into ice-cold 1N HCl or saturated NH₄Cl . This step breaks the Magnesium chelate, releasing the ketone.

-

Extract with Ethyl Acetate (3x).

-

Purification: Silica gel chromatography (Hexanes:EtOAc 9:1).

-

Mechanistic Insight: Why Method C Wins

The success of the Weinreb protocol rests on the stability of the tetrahedral intermediate.

Caption: The "Weinreb Chelate" prevents the ketone from forming in the reaction pot, shielding it from further Grignard attack.

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

-

Olah, G. A. "Friedel-Crafts and Related Reactions." Interscience Publishers, 1964 . (Foundational text establishing the limitations of FC acylation on deactivated rings).[3]

- Rieke, R. D. "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science, 1989, 246(4935), 1260-1264. (Reference for alternative highly reactive zinc approaches if Grignard fails).

-

Global Chem Mall / Rieke Metals Catalog. "this compound Product Entry." (Confirming commercial availability and CAS 898777-79-2).

Sources

A Comparative Guide to Lewis Acids in the Synthesis of Aromatic Ketones: From Classical Reagents to Modern Catalysts

For researchers, scientists, and professionals in drug development, the synthesis of aromatic ketones is a foundational process, critical for the creation of a vast array of pharmaceutical intermediates and fine chemicals. The Friedel-Crafts acylation, a cornerstone of C-C bond formation, remains a prevalent method for this transformation.[1] The choice of the Lewis acid catalyst is a paramount decision in this synthesis, profoundly influencing reaction efficiency, selectivity, and environmental impact. This guide provides a comprehensive comparison of various Lewis acids, from traditional stoichiometric reagents to modern, catalytic alternatives, supported by experimental data to inform your selection and optimize your synthetic strategies.

The Enduring Importance of Aromatic Ketones

Aromatic ketones are not merely synthetic curiosities; they are key structural motifs in a multitude of biologically active molecules and industrial chemicals. For instance, 4-methylacetophenone is a crucial intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib and the fungicide cyazofamid.[1] Benzophenone and its derivatives are widely used as photoinitiators and UV absorbers in various industries.[2] The efficient and selective synthesis of these compounds is, therefore, a topic of continuous research and development.

The Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The Lewis acid plays a crucial role in activating the acylating agent (typically an acyl chloride or anhydride) to generate a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of the aryl ketone.

The general mechanism can be visualized as follows:

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

A critical aspect of traditional Friedel-Crafts acylation is that the product ketone, being a Lewis base, forms a stable complex with the Lewis acid.[3] This necessitates the use of stoichiometric or even excess amounts of the catalyst, leading to significant waste generation and challenging work-up procedures.[3]

Comparative Performance of Lewis Acids

The choice of Lewis acid has a profound impact on the outcome of the Friedel-Crafts acylation. Factors such as the reactivity of the aromatic substrate, the nature of the acylating agent, and desired reaction conditions (e.g., temperature, solvent) all play a role in catalyst selection.

Traditional Lewis Acids: The Workhorses

Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are the most common and historically significant Lewis acids for this transformation.

-

Aluminum Chloride (AlCl₃): Generally considered the most reactive and effective Lewis acid for Friedel-Crafts acylation.[4] Its high reactivity allows for the acylation of even deactivated aromatic rings. However, its high reactivity is also a drawback, as it is extremely sensitive to moisture and can lead to side reactions.[5]

-

Iron(III) Chloride (FeCl₃): A less reactive but also less expensive alternative to AlCl₃.[6] While it may result in lower yields compared to AlCl₃, it is often a more practical choice for activated aromatic substrates.[3][4] Its lower moisture sensitivity can also be an advantage in terms of handling.

-

Zinc Chloride (ZnCl₂): A milder Lewis acid, typically used for the acylation of more reactive aromatic compounds like phenols and their ethers.[7]

-

Boron Trifluoride Etherate (BF₃·OEt₂): Another milder Lewis acid that can be effective for activated substrates.[3]

Table 1: Comparative Performance of Traditional Lewis Acids in the Acylation of Toluene with Acetyl Chloride to form 4-Methylacetophenone

| Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| AlCl₃ | Stoichiometric | Dichloromethane | 0 to RT | 0.5 | ~95 | [8][9] |

| FeCl₃ | 5 | Propylene Carbonate | 80 | 24 | 85 | [3] |

| ZnCl₂ | Stoichiometric | Dichloromethane | RT | 24 | Low (<10%) | [7] |

Note: Yields are highly dependent on specific reaction conditions and may vary.

The data clearly indicates the superior reactivity of AlCl₃ under stoichiometric conditions. However, recent developments have shown that FeCl₃ can be highly effective in catalytic amounts under specific conditions, offering a greener alternative.[3]

Modern Catalytic Lewis Acids: A Greener Approach

The drawbacks of traditional Lewis acids, particularly the need for stoichiometric amounts and the generation of hazardous waste, have driven the development of more sustainable catalytic systems.[10]

-

Metal Triflates (Sc(OTf)₃, Bi(OTf)₃): Scandium triflate (Sc(OTf)₃) and bismuth triflate (Bi(OTf)₃) have emerged as highly effective and water-tolerant Lewis acid catalysts for Friedel-Crafts acylation.[11][12] They can be used in catalytic amounts and are often reusable, making them environmentally benign alternatives.[11][13] Bismuth triflate, in particular, has shown surprising catalytic activity, even for deactivated benzenes.[12]

-

Heterogeneous Catalysts (Zeolites, Metal Oxides): Solid acid catalysts like zeolites and metal oxides (e.g., ZnO) offer significant advantages in terms of catalyst recovery and reuse.[10][14] These catalysts can be easily separated from the reaction mixture by filtration, simplifying the work-up procedure and reducing waste.

Table 2: Performance of Modern Catalytic Lewis Acids in Acylation Reactions

| Lewis Acid | Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Sc(OTf)₃ | Anisole | Acetic Anhydride | 10 | Nitromethane | 50 | 3 h | 98 | [11] |

| Bi(OTf)₃ | Benzene | Benzoyl Chloride | 10 | [bmim][PF₆] (Ionic Liquid) | MW | 5 min | 92 | [15] |

| ZnO | Toluene | Acetyl Chloride | Stoichiometric | None | RT | 2 h | 90 | [14] |

The use of microwave irradiation in conjunction with catalysts like bismuth triflate can dramatically reduce reaction times and improve yields, further enhancing the green credentials of these methods.[13][15]

Experimental Protocols: A Practical Comparison

To provide a tangible comparison, detailed experimental protocols for the synthesis of 4-methylacetophenone using a traditional and a modern Lewis acid are presented below.

Protocol 1: Synthesis of 4-Methylacetophenone using Aluminum Chloride (AlCl₃)

This protocol is a classic example of a Friedel-Crafts acylation using a stoichiometric amount of a strong Lewis acid.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Toluene

-

Acetyl Chloride

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 4-methylacetophenone using AlCl₃.

Step-by-Step Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

To the flask, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of anhydrous dichloromethane.[16]

-

Cool the suspension to 0°C in an ice/water bath.[16]

-

In the dropping funnel, place a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 10 minutes.[16]

-

Following the addition of acetyl chloride, add a solution of toluene (0.050 mol) in 10 mL of anhydrous dichloromethane dropwise via the addition funnel.[16]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.[16]

-

Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, with stirring.[16]

-

Transfer the mixture to a separatory funnel and collect the organic layer. Extract the aqueous layer with 20 mL of dichloromethane.[16]

-

Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution and then with brine.[16]

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude 4-methylacetophenone.

-

The product can be further purified by distillation.

Causality Behind Experimental Choices: The use of anhydrous conditions and a nitrogen atmosphere is critical due to the high moisture sensitivity of AlCl₃.[5] The dropwise addition at 0°C helps to control the exothermic reaction between AlCl₃ and acetyl chloride.[16] The acidic workup is necessary to decompose the aluminum chloride-ketone complex and liberate the product.[9]

Protocol 2: Synthesis of 4-Methoxyacetophenone using Bismuth Triflate (Bi(OTf)₃) under Microwave Irradiation

This protocol exemplifies a modern, greener approach to Friedel-Crafts acylation, utilizing a catalytic amount of a water-tolerant Lewis acid and microwave heating.

Materials:

-

Bismuth Triflate (Bi(OTf)₃)

-

Anisole

-

Acetic Anhydride

-

1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) (optional, as solvent)

-

Ethyl Acetate

-

Water

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 4-methoxyacetophenone using Bi(OTf)₃.

Step-by-Step Procedure:

-

In a microwave reaction vial, combine anisole (1 mmol), acetic anhydride (1.2 mmol), and bismuth triflate (5 mol%).

-

(Optional) Add 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) (1 mL) as a solvent.[15]

-

Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes).[13][15]

-

After the reaction is complete, cool the vial to room temperature.

-

Extract the reaction mixture with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: Bismuth triflate is chosen for its high catalytic activity, water tolerance, and reusability.[12][13] The use of microwave irradiation significantly accelerates the reaction, leading to shorter reaction times and often higher yields.[13][15] Ionic liquids can serve as environmentally friendly solvents that can enhance the catalytic activity and allow for easy catalyst recycling.[15]

Conclusion: Selecting the Optimal Lewis Acid

The synthesis of aromatic ketones via Friedel-Crafts acylation offers a diverse toolkit of Lewis acids, each with its own set of advantages and disadvantages.

-

For robust, high-yield synthesis, especially with less reactive substrates, traditional Lewis acids like AlCl₃ remain a viable, albeit less environmentally friendly, option.

-

For activated aromatic rings, catalytic amounts of FeCl₃ can provide a more economical and greener alternative to AlCl₃.

-

For the development of sustainable and efficient processes, modern catalytic Lewis acids such as Sc(OTf)₃ and Bi(OTf)₃ are the clear frontrunners. Their high catalytic activity, water tolerance, and reusability, especially when combined with techniques like microwave heating, pave the way for cleaner and more efficient synthesis of aromatic ketones.

The choice of Lewis acid should be a carefully considered decision, balancing the need for reactivity and yield with the growing importance of sustainable chemical practices. This guide provides the foundational knowledge and practical examples to assist researchers in making informed decisions for their specific synthetic challenges.

References

- Kobayashi, S., et al. (1995). Scandium Trifluoromethanesulfonate.

- Dubac, J., et al. (1997). Surprising catalytic activity of bismuth (III) triflate in the Friedel-Crafts acylation reaction. Tetrahedron Letters, 38(48), 8459-8462.

-

PrepChem. (n.d.). Synthesis of 4-methylacetophenone. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to Lewis Acid Efficacy in Friedel-Crafts Reactions with Anisole.

- Fillion, E., et al. (2009). Scandium triflate-catalyzed intramolecular Friedel–Crafts acylation with Meldrum's acids: insight into the mechanism. The Journal of Organic Chemistry, 74(15), 5486-5495.

- Tran, P., et al. (2017). Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate in the Friedel-Crafts Benzoylation of Aromatic Compounds with Benzoic Anhydride. ChemistrySelect, 2(1), 247-251.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- International Journal of Advanced Chemistry Research. (2021).

- Le Roux, C., et al. (2013). New trends in bismuth-catalyzed synthetic transformations. Organic & Biomolecular Chemistry, 11(8), 1236-1253.

- Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). 19, 212–216.

- University of Wisconsin-Madison. (n.d.).

- Rueping, M., et al. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 3.

- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- University of Massachusetts Boston. (n.d.).

- Fukuzawa, S., et al. (1997). Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions. The Journal of Organic Chemistry, 62(22), 7711-7716.

- Semantic Scholar. (1997). Scandium(III)

- BenchChem. (2025). Synthesis of Substituted Benzophenones.

- Corma, A., et al. (2007). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews, 107(6), 2411-2502.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.

- ChemicalBook. (2022).

- Quora. (2018).

- Scribd. (n.d.).

- Sigma-Aldrich. (n.d.).

- Scribd. (n.d.). FeCl3 vs AlCl3 in Friedel-Crafts Reactions.

- Guidechem. (n.d.).

- Chemguide. (n.d.).

- National Institutes of Health. (n.d.).

- Royal Society of Chemistry. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride.

- Beilstein Journals. (2010).

- YouTube. (2020).

- BenchChem. (n.d.).

- Master Organic Chemistry. (2018). EAS Reactions (3)

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Plymouth University. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes.

- ACS Publications. (2026).

- ACS Publications. (2022).

- ResearchGate. (2025).

Sources

- 1. guidechem.com [guidechem.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. scribd.com [scribd.com]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. prepchem.com [prepchem.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. lookchem.com [lookchem.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. chemistryjournals.net [chemistryjournals.net]

- 15. researchgate.net [researchgate.net]

- 16. websites.umich.edu [websites.umich.edu]

Safety Operating Guide

Operational Guide: Disposal of Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate

Executive Summary & Chemical Assessment

Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate is not a standard organic solvent; it is a specialized pharmaceutical intermediate containing a trifluoromethyl (